

Introduction: The Structural Nuances of a Versatile Heterocycle

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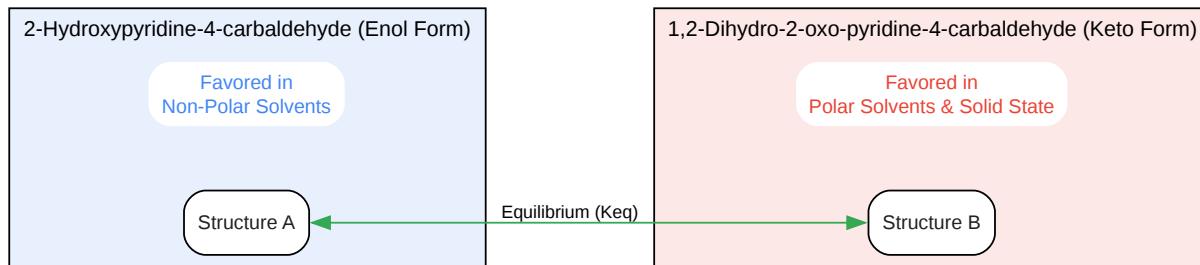
Compound of Interest

Compound Name:	2-Hydroxy-4-pyridinecarbaldehyde
Cat. No.:	B112183

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2-Hydroxypyridine-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the reactivity of its aldehyde group and the coordination capabilities of the pyridine ring. However, a comprehensive understanding of its spectroscopic properties is paramount for its effective use and quality control. This guide provides a detailed analysis of the expected spectroscopic data for this molecule, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

A critical feature governing the spectroscopic and chemical behavior of this molecule is its existence in a tautomeric equilibrium with its pyridone form, 1,2-dihydro-2-oxo-pyridine-4-carbaldehyde. This lactam-lactim tautomerism is highly sensitive to the molecular environment, particularly the polarity of the solvent.^{[1][2]} The enol form (2-hydroxypyridine) is favored in non-polar solvents, while the keto form (2-pyridone) predominates in polar solvents and the solid state.^{[1][3]} This dynamic equilibrium profoundly influences all spectroscopic measurements, and its understanding is key to accurate data interpretation.



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Caption: Tautomeric equilibrium of 2-Hydroxypyridine-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

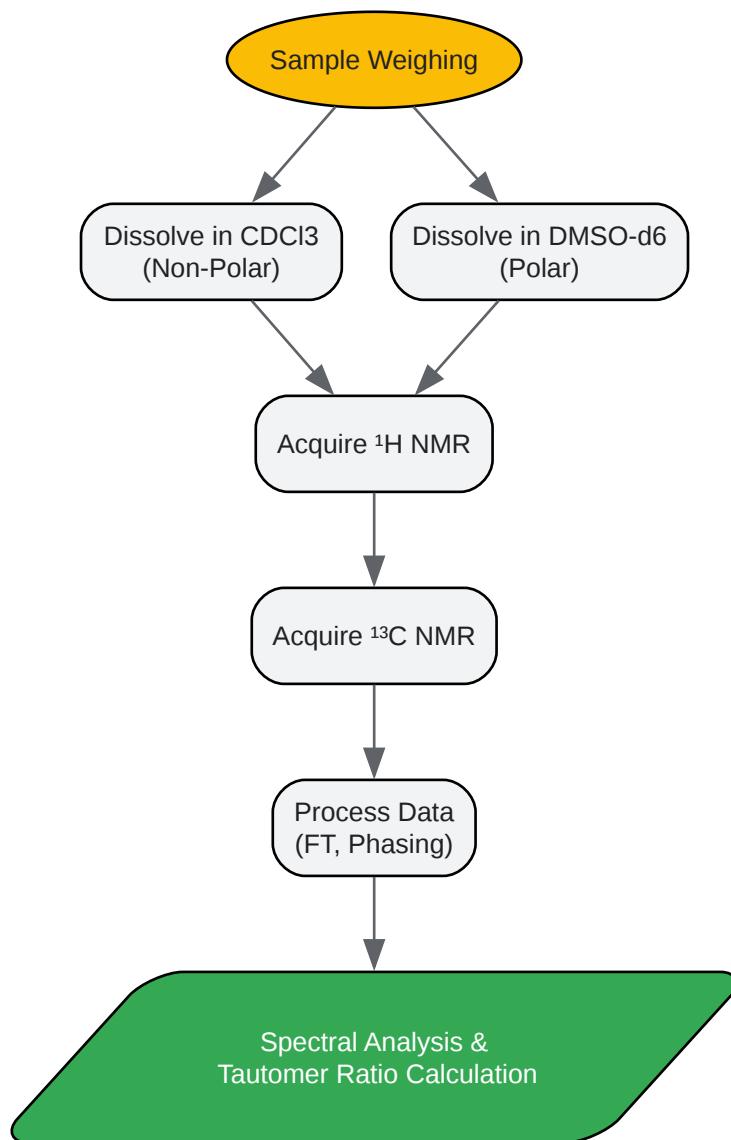
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of 2-Hydroxypyridine-4-carbaldehyde, as it provides direct evidence of the tautomeric equilibrium. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will critically alter the observed spectrum by shifting the equilibrium.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment would involve acquiring spectra in at least two solvents of differing polarity to observe the shift in tautomeric preference.

- Sample Preparation: Dissolve ~5-10 mg of 2-Hydroxypyridine-4-carbaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar environment) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a standard single-pulse ¹H NMR spectrum.
 - Typical parameters: 400 or 500 MHz spectrometer, 30° pulse angle, 2-second relaxation delay, 16-32 scans.

- Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This technique removes C-H coupling, resulting in a single peak for each unique carbon, which simplifies the spectrum.[4]
 - Typical parameters: 100 or 125 MHz, 45° pulse angle, 2-second relaxation delay, 1024 or more scans due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.



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Caption: Workflow for comparative NMR analysis of tautomerism.

Predicted ¹H NMR Spectral Data

The chemical shifts are predicted based on data for 2-hydroxypyridine[5] and 4-pyridinecarboxaldehyde.[6] The presence of two distinct sets of signals in a single spectrum would confirm the co-existence of both tautomers.

Assignment	Predicted δ (ppm) - Enol Form (in CDCl ₃)	Predicted δ (ppm) - Keto Form (in DMSO-d ₆)	Multiplicity	Notes
Aldehyde-H	~9.9	~9.8	s	Deshielded proton, singlet.
OH / NH	~11.0 (broad)	~12.5 (broad)	br s	Highly variable, exchangeable proton.
H-6	~7.8	~7.6	d	Coupled to H-5.
H-5	~7.2	~7.5	d	Coupled to H-6.
H-3	~6.8	~6.5	s	Singlet, no adjacent protons.

Predicted ¹³C NMR Spectral Data

Carbonyl carbons are highly deshielded and appear far downfield.[4][7] The key diagnostic signal is the C-2 carbon, which will show a dramatic shift depending on whether it is part of a C=O single bond (enol) or a C=O double bond (keto).

Assignment	Predicted δ (ppm) - Enol Form (in CDCl_3)	Predicted δ (ppm) - Keto Form (in DMSO-d_6)	Notes
Aldehyde C=O	~192	~191	Characteristic aldehyde carbonyl.
C-2	~163	~165	Diagnostic Peak: C- OH vs C=O.
C-4	~145	~148	Carbon bearing the aldehyde group.
C-6	~140	~138	
C-5	~120	~125	
C-3	~110	~108	

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is exceptionally useful for identifying the presence of O-H, N-H, and C=O bonds, providing clear evidence for the dominant tautomeric form.

Experimental Protocol: FTIR Data Acquisition

- Sample Preparation:
 - Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press. This method favors the keto (pyridone) form.[1]
 - Solution (e.g., in CHCl_3): Prepare a ~1% w/v solution and analyze using a liquid transmission cell with NaCl or KBr windows. This method would favor the enol form.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure solvent).

- Place the sample in the beam path and record the spectrum.
- Typically scanned from 4000 cm^{-1} to 400 cm^{-1} . Data is an average of 16-32 scans for a good signal-to-noise ratio.

Predicted IR Spectral Data

The key differentiating regions are the O-H/N-H stretching region ($\sim 3400\text{-}3000\text{ cm}^{-1}$) and the carbonyl stretching region ($\sim 1700\text{-}1600\text{ cm}^{-1}$). Predictions are based on data for 2-hydroxypyridine[8][9] and pyridine aldehydes.[10]

Vibrational Mode	Predicted	Predicted	Intensity
	Wavenumber (cm^{-1}) - Enol Form	Wavenumber (cm^{-1}) - Keto Form	
O-H Stretch (Phenolic)	~ 3400 (broad)	Absent	Medium-Strong
N-H Stretch (Lactam)	Absent	~ 3100 (broad)	Medium
Aromatic C-H Stretch	~ 3050	~ 3070	Medium-Weak
Aldehyde C-H Stretch	$\sim 2850, \sim 2750$	$\sim 2850, \sim 2750$	Weak (Often two bands)
Aldehyde C=O Stretch	~ 1705	~ 1700	Strong
Lactam C=O Stretch	Absent	~ 1660	Very Strong
Aromatic C=C/C=N Stretch	$\sim 1610, \sim 1580$	$\sim 1600, \sim 1540$	Strong-Medium

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily $\pi \rightarrow \pi^*$ transitions in conjugated systems.[11] The extent of conjugation differs between the enol and keto tautomers, leading to distinct absorption maxima (λ_{max}).

Experimental Protocol: UV-Vis Data Acquisition

- Solvent Selection: Choose spectroscopic grade solvents (e.g., hexane for non-polar, ethanol or water for polar) that are transparent in the desired wavelength range.
- Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
- Data Acquisition:
 - Use a matched pair of quartz cuvettes.
 - Fill one cuvette with the pure solvent to serve as a blank and record a baseline.
 - Fill the other cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

Predicted UV-Vis Spectral Data

The pyridone (keto) form has a more extended cross-conjugated system, which is expected to shift the λ_{max} to a longer wavelength (a bathochromic shift) compared to the enol form.[\[12\]](#) Data for the parent 2-hydroxypyridine/2-pyridone system shows a λ_{max} around 293-297 nm in polar solvents (favoring the pyridone).[\[1\]](#)

Tautomer	Predicted λ_{max} (nm)	Solvent Condition	Electronic Transition
Enol Form	~280	Non-polar (e.g., Hexane)	$\pi \rightarrow \pi$
Keto Form	~310	Polar (e.g., Ethanol)	$\pi \rightarrow \pi$

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 2-Hydroxypyridine-4-carbaldehyde, both tautomers have the same molecular formula ($C_6H_5NO_2$) and thus the same molecular weight (123.11 g/mol). The fragmentation pattern, however, can offer structural insights.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, functionalized molecules.

- **Sample Preparation:** Prepare a dilute solution (~1-10 $\mu\text{g/mL}$) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation $[\text{M}+\text{H}]^+$.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule, $[\text{M}+\text{H}]^+$.
- **Tandem MS (MS/MS):** To obtain fragmentation data, isolate the $[\text{M}+\text{H}]^+$ ion (m/z 124.04) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

Predicted Mass Spectrometry Data

The fragmentation will likely proceed through losses of stable neutral molecules like CO and HCN.

m/z (charge/mass ratio)	Predicted Ion	Possible Fragmentation Pathway
124.04	$[\text{M}+\text{H}]^+$	Protonated molecular ion
96.04	$[\text{M}+\text{H} - \text{CO}]^+$	Loss of carbon monoxide from the aldehyde group
95.03	$[\text{M} - \text{CO}]^+$	Loss of CO from the molecular ion radical (in EI-MS)
67.04	$[\text{M}+\text{H} - \text{CO} - \text{HCN}]^+$	Subsequent loss of hydrogen cyanide from the pyridine ring

Conclusion

The spectroscopic characterization of 2-Hydroxypyridine-4-carbaldehyde is fundamentally a study of its tautomeric equilibrium. A multi-technique approach, as outlined in this guide, provides a self-validating system for structural confirmation. NMR spectroscopy in different solvents reveals the dynamic nature of the equilibrium, while IR spectroscopy confirms the dominant functional groups present in a given state. UV-Vis spectroscopy corroborates these findings by measuring the electronic consequences of conjugation in each tautomer, and mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. For any researcher in drug development or materials science, a thorough application of these analytical methodologies is essential for the unambiguous identification and characterization of this versatile compound.

References

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH).
- 2-Hydroxypyridine-Tautomerism. ChemTube3D.
- 2-Pyridone. Wikipedia.
- Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2010). ACS Publications.
- Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- 2-Hydroxypyridine - Optional[FTIR] - Spectrum. SpectraBase.
- Interpreting UV-Vis Spectra. University of Toronto Scarborough.
- Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks.
- 13.10: Characteristics of ^{13}C NMR Spectroscopy. Chemistry LibreTexts.

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Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
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